molecular formula C7H12O2 B13010011 1-(3-Methyloxetan-3-yl)propan-1-one

1-(3-Methyloxetan-3-yl)propan-1-one

Katalognummer: B13010011
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: YEKIPXROTNKYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methyloxetan-3-yl)propan-1-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.16 g/mol . It is a ketone derivative, characterized by the presence of a three-membered oxetane ring substituted with a methyl group at the third position and a propanone group at the first position.

Vorbereitungsmethoden

The synthesis of 1-(3-Methyloxetan-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyloxetan-3-ol with a suitable acylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow processes and optimization of reaction parameters to scale up the synthesis efficiently.

Analyse Chemischer Reaktionen

1-(3-Methyloxetan-3-yl)propan-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methyloxetan-3-yl)propan-1-one has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3-Methyloxetan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the oxetane ring can participate in ring-opening reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methyloxetan-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxetane ring and the ketone group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

1-(3-methyloxetan-3-yl)propan-1-one

InChI

InChI=1S/C7H12O2/c1-3-6(8)7(2)4-9-5-7/h3-5H2,1-2H3

InChI-Schlüssel

YEKIPXROTNKYJZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1(COC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.